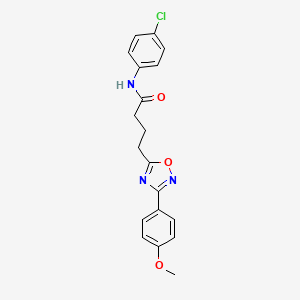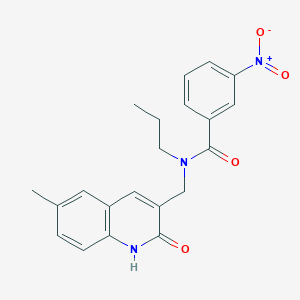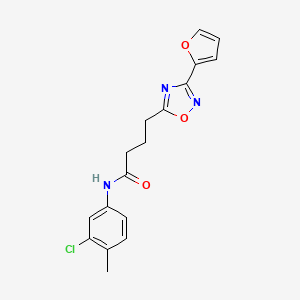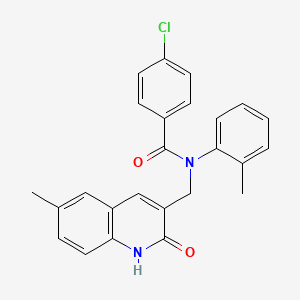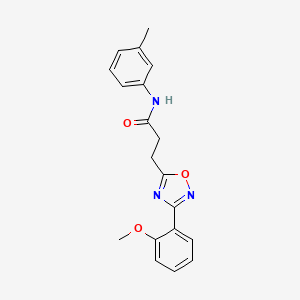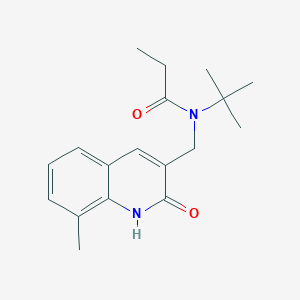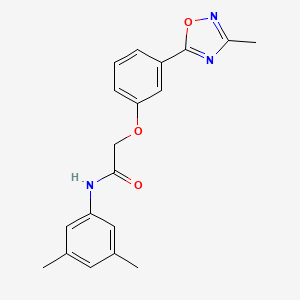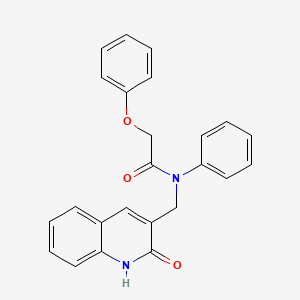
N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N and a molecular weight of 129.16 . It is an important construction motif for the development of new drugs .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, methyl 2-(2-hydroxyquinolin-3-yl)acetate, a related compound, has a molecular weight of 217.22 and a melting point of 231-233°C .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been found to possess antimalarial properties . They can interfere with the life cycle of the malaria parasite, making them potential candidates for antimalarial drug development.
Anticancer Activity
Quinoline-based compounds have shown promise in the field of oncology . They can interact with various cellular targets and pathways involved in cancer progression, potentially leading to the development of new anticancer therapies.
Antibacterial Activity
The quinoline nucleus has been associated with antibacterial activity . This suggests that “N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide” could be explored for its potential use in combating bacterial infections.
Antifungal Activity
Quinoline derivatives have also demonstrated antifungal properties . This could make them useful in the treatment of fungal infections.
Anti-inflammatory and Analgesic Activities
Compounds containing a quinoline ring have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the management of pain and inflammation.
Cardiovascular Activity
Quinoline derivatives have shown cardiovascular effects . They could be investigated for their potential use in treating cardiovascular diseases.
Central Nervous System Activity
Quinoline-based compounds have shown effects on the central nervous system . This suggests potential applications in the treatment of neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have been associated with hypoglycemic activity . This could make them candidates for the development of new treatments for diabetes.
Mechanism of Action
Target of Action
It is known that quinoline, a core structure in this compound, is a privileged scaffold in drug development . Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions could potentially alter the function of the target molecules, leading to the observed therapeutic effects.
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives , it can be inferred that multiple biochemical pathways might be affected, leading to diverse downstream effects.
Result of Action
The broad range of biological activities associated with quinoline derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(17-29-21-12-5-2-6-13-21)26(20-10-3-1-4-11-20)16-19-15-18-9-7-8-14-22(18)25-24(19)28/h1-15H,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXOPKRMOKQWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

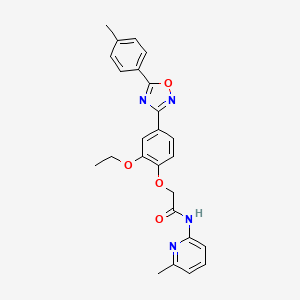
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)
![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)
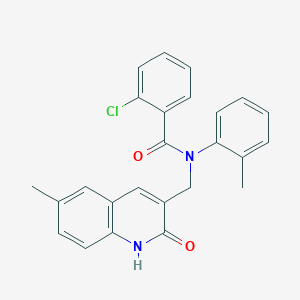

![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)

